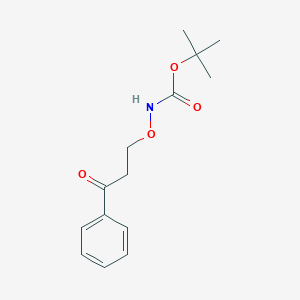

Tert-butyl 3-oxo-3-phenylpropoxycarbamate

Description

Tert-butyl 3-oxo-3-phenylpropoxycarbamate is a synthetic carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group, a ketone moiety (3-oxo), and a phenyl-substituted propoxy chain. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for peptide coupling, drug design, or functional group protection.

Properties

IUPAC Name |

tert-butyl N-(3-oxo-3-phenylpropoxy)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-18-10-9-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTGNOYYUJRCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-3-phenylpropoxycarbamate typically involves the reaction of tert-butyl carbamate with 3-oxo-3-phenylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the carbamate linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-3-phenylpropoxycarbamate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Tert-butyl 3-oxo-3-phenylpropoxycarbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-3-phenylpropoxycarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The tert-butyl carbamate group is a common protective moiety in organic chemistry. Below is a comparison of key structural analogs:

Key Observations :

- Functional Group Influence: The presence of a phenyl group in this compound enhances aromatic interactions in drug-receptor binding compared to aliphatic analogs like tert-butyl (3-amino-3-thioxopropyl)carbamate .

Stability and Reactivity

This compound vs. tert-Butyl Alcohol Derivatives

- Stability : Tert-butyl carbamates are generally stable under neutral or basic conditions but hydrolyze under acidic conditions to release amines. In contrast, tert-butyl alcohol (a precursor) is highly reactive, decomposing in the presence of strong acids (e.g., HCl, H₂SO₄) to produce flammable isobutylene gas .

- Reactivity with Oxidizers : Unlike tert-butyl alcohol, which reacts violently with oxidizing agents (e.g., peroxides, chlorates) , tert-butyl carbamates are less reactive due to the stabilizing Boc group.

Biological Activity

Tert-butyl 3-oxo-3-phenylpropoxycarbamate (CAS No. 333387-97-6) is a carbamate compound characterized by its unique structural features, including a tert-butyl group and a phenylpropyl moiety. Its chemical formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol. Despite limited specific research on its biological activity, the structural components suggest potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound's structure includes:

- A carbonyl group (C=O) adjacent to a phenyl ring.

- A carbamate functional group (NH-CO-O).

These features may contribute to its reactivity and possible interactions with biological macromolecules, such as enzymes or receptors.

Potential Biological Activities

While specific studies on this compound are scarce, the following potential activities can be inferred from its structural characteristics:

- Enzyme Inhibition : The presence of the carbonyl group suggests that the compound may act as an inhibitor for certain enzymes by forming stable complexes.

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, indicating that this carbamate may exhibit similar effects.

- Pharmaceutical Applications : Its stability and reactivity make it a valuable building block for synthesizing bioactive molecules.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl phenyl(phenylsulfonyl)methylcarbamate | C₁₅H₁₉NO₄S | Contains a sulfonamide group, enhancing solubility and reactivity |

| (E)-tert-butyl benzylidenecarbamate | C₁₄H₁₉NO₂ | Features a double bond affecting reactivity |

| Carbamic acid, N-[phenethyl]-1,1-dimethylethyl ester | C₁₄H₁₉NO₂ | Lacks the carbonyl adjacent to the phenolic ring |

The unique arrangement of functional groups in this compound distinguishes it from these similar compounds, potentially granting it distinct biological properties.

Case Studies and Research Findings

Research on related compounds has highlighted the importance of structural features in determining biological activity. For instance:

- Inhibition Studies : A study evaluated the physicochemical properties of various tert-butyl derivatives and their effects on metabolic stability. It was found that modifications to the tert-butyl group could significantly influence lipophilicity and enzyme interaction profiles .

- Synthesis Pathways : The synthesis of compounds containing carbamate groups often involves reactions that enhance their biological activity. For example, reactions involving phthalic anhydride have been shown to yield high-purity products suitable for further biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.